molecular formula C14H17ClF3IN2OSi B12332236 4-chloro-2-iodo-5-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine

4-chloro-2-iodo-5-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12332236
M. Wt: 476.73 g/mol
InChI Key: JAYZHJHNKPQOCO-UHFFFAOYSA-N
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Description

4-chloro-2-iodo-5-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine is a complex organic compound with a unique structure that includes halogens, a trifluoromethyl group, and a trimethylsilyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-iodo-5-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from commercially available precursors. One common approach includes the halogenation of a pyridine derivative, followed by the introduction of the trifluoromethyl group and the trimethylsilyl ether. The reaction conditions often require the use of strong bases, halogenating agents, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This might include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-iodo-5-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The presence of halogens makes it suitable for coupling reactions, such as Suzuki or Sonogashira couplings.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrrolo[2,3-b]pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, 4-chloro-2-iodo-5-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine is explored for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-iodo-5-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The halogen atoms and trifluoromethyl group can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The trimethylsilyl ether group may also play a role in enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-iodo-5-(trifluoromethyl)pyridine
  • 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

Compared to similar compounds, 4-chloro-2-iodo-5-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine stands out due to its combination of functional groups. The presence of both halogens and a trifluoromethyl group provides unique reactivity and potential for diverse applications. The trimethylsilyl ether group further enhances its chemical stability and versatility in synthetic applications.

Biological Activity

4-Chloro-2-iodo-5-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine (CAS: 1420885-94-4) is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR).

This compound has a molecular formula of C14H17ClF3IN2OSiC_{14}H_{17}ClF_3IN_2OSi and a molecular weight of 476.74 g/mol. Its structure includes various functional groups that may contribute to its biological activity.

PropertyValue
Molecular Formula C14H17ClF3IN2OSiC_{14}H_{17}ClF_3IN_2OSi
Molecular Weight 476.74 g/mol
CAS Number 1420885-94-4
Purity 97%

Anti-inflammatory Effects

Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anti-inflammatory properties. For instance, the compound's structural features may enhance its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

In a comparative study, several pyrrolo derivatives were tested for their COX-1 and COX-2 inhibitory activities:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
4a19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20

These results suggest that the presence of specific substituents can modulate the inhibitory activity against COX enzymes, which is crucial for developing anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the trifluoromethyl group at position five significantly enhances the compound's anti-inflammatory activity by improving binding affinity to the COX enzymes. The presence of electron-donating groups has been shown to increase efficacy .

Case Studies

A notable case study involved testing the compound's effects on carrageenan-induced paw edema in rats, a common model for assessing anti-inflammatory drugs. The results demonstrated that compounds similar to the target exhibited comparable effects to indomethacin, a well-known anti-inflammatory agent.

In Vivo Studies

In vivo studies indicated that compounds with similar structures to our target showed significant reductions in edema, with effective doses (ED50) calculated as follows:

CompoundED50 (μM)
Compound A11.60
Compound B8.23
Indomethacin9.17

These findings support the potential of pyrrolo derivatives as therapeutic agents in treating inflammatory conditions .

Properties

Molecular Formula

C14H17ClF3IN2OSi

Molecular Weight

476.73 g/mol

IUPAC Name

2-[[4-chloro-2-iodo-5-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C14H17ClF3IN2OSi/c1-23(2,3)5-4-22-8-21-11(19)6-9-12(15)10(14(16,17)18)7-20-13(9)21/h6-7H,4-5,8H2,1-3H3

InChI Key

JAYZHJHNKPQOCO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C(=CC2=C(C(=CN=C21)C(F)(F)F)Cl)I

Origin of Product

United States

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